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molecular formula C12H26N2O2 B8272559 2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine

2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine

Cat. No. B8272559
M. Wt: 230.35 g/mol
InChI Key: GDGLXYQUQOWTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302370

Procedure details

6.8 g (0.18 mol) of lithium aluminium hydride were added with exclusion of moisture to 400 ml of absolute THF in a 1000-ml round-bottomed flask with reflux condenser and dropping funnel. Next, 15.5 g (0.06 mol) of the substituted malonic acid amide [18] in 100 ml absolute THF was slowly added dropwise and reflux-heated for 4 hours, then cooled to 0° C. 8 ml of water was carefully added followed by 6 ml of 20% caustic soda solution and a further 30 ml of water. The mixture was filtered and the remaining precipitate was twice extracted by boiling with THF. The combined filtrates were washed with saturated common-salt solution and dried over sodium sulphate. The solvent was removed in the rotary evaporator and the residue was distilled in vacuo.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
substituted malonic acid amide
Quantity
15.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]([C:22]([NH2:24])=O)[C:19]([NH2:21])=O.O.[OH-].[Na+]>C1COCC1>[O:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]([CH2:19][NH2:21])[CH2:22][NH2:24] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
substituted malonic acid amide
Quantity
15.5 g
Type
reactant
Smiles
O1C(CCCC1)OCCCCC(C(=O)N)C(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
reflux-heated for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the remaining precipitate was twice extracted
WASH
Type
WASH
Details
The combined filtrates were washed with saturated common-salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in the rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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